An In-depth Technical Guide to (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid: A Novel Structure
An In-depth Technical Guide to (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid: A Novel Structure
Senior Application Scientist Note: Extensive searches of chemical databases and scientific literature have revealed no specific data for the compound (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid. This guide has been constructed by leveraging expert knowledge of organic chemistry and drawing analogies from closely related, documented compounds. The synthetic protocols and property profiles described herein are therefore predictive and intended to provide a foundational framework for researchers and drug development professionals interested in this novel chemical entity.
Introduction
The convergence of sulfonamide and amino acid moieties in a single molecular scaffold has given rise to a plethora of compounds with significant biological activities.[1][2] Sulfonamides are a well-established class of therapeutic agents, known for their antimicrobial properties, while amino acids are fundamental building blocks of life, offering chirality, biocompatibility, and diverse functionality.[1][2] The target molecule, (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid, represents a unique combination of these pharmacophores with the introduction of a styrenesulfonyl group. This feature introduces a vinyl sulfone, a known Michael acceptor, which could impart unique reactivity and biological properties.[3] This guide will provide a comprehensive overview of the predicted chemical structure and properties of this novel compound, a plausible synthetic route, and a discussion of its potential biological significance based on the analysis of structurally related molecules.
Chemical Structure and Nomenclature
The chemical structure of (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid combines an N-methylated glycine (sarcosine) backbone with a 2-phenylvinylsulfonyl group, also known as a styrenesulfonyl group.
IUPAC Name
The preferred IUPAC name for this compound is 2-{[methyl({(E)-2-phenylvinyl}sulfonyl)]amino}acetic acid . The "(E)" designation specifies the stereochemistry of the double bond in the vinyl group, assuming a trans configuration, which is generally more stable.
Chemical Structure Diagram
Caption: 2D structure of (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid.
Predicted Physicochemical Properties
While experimental data is unavailable, the physicochemical properties of the target compound can be estimated based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H13NO4S | Based on the constituent atoms. |
| Molecular Weight | 255.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The carboxylic acid group provides some water solubility, while the aromatic and alkyl groups suggest solubility in organic solvents. |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The N-H proton of the sulfonamide is not present due to methylation. | The electron-withdrawing sulfonyl group will increase the acidity of the carboxylic acid compared to glycine. |
Proposed Synthesis Pathway
A plausible synthetic route to (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid would involve the reaction of N-methylglycine (sarcosine) with trans-β-styrenesulfonyl chloride. This is a standard method for the synthesis of N-sulfonylated amino acids.[1][4]
Reaction Scheme
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on known methods for N-sulfonylation of amino acids.[1]
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Dissolution of N-methylglycine: Dissolve N-methylglycine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq) with stirring in an ice bath.
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Addition of Sulfonyl Chloride: Prepare a solution of trans-β-styrenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane). Add this solution dropwise to the N-methylglycine solution while maintaining the temperature at 0-5 °C and ensuring the pH remains basic (pH 9-10) by adding more NaOH solution if necessary.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted sulfonyl chloride.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute strong acid (e.g., 1M HCl). The product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of the methyl, vinyl, phenyl, and acetic acid moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretch), the sulfonyl group (S=O stretch), and the C=C bond of the vinyl group.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S.
Potential Biological Activity and Applications
While no biological data exists for (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid, its structural features suggest several potential areas of interest for researchers.
Antimicrobial Activity
Sulfonamide-containing amino acid derivatives have been widely investigated for their antibacterial and antifungal properties.[1][5][6] The sulfonamide group can act as a mimetic of p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. The incorporation of the N-methylglycine and the lipophilic styryl group may modulate the antimicrobial spectrum and potency.
Enzyme Inhibition
The vinyl sulfone moiety is a known Michael acceptor and can act as a covalent inhibitor of enzymes, particularly those with a cysteine residue in the active site.[3] This opens up the possibility of the target compound acting as an inhibitor for various classes of enzymes, such as proteases or kinases.
Other Potential Applications
Derivatives of N-arylsulfonyl amino acids have been explored as antiplatelet agents and for other therapeutic applications.[6] The unique combination of structural features in the target compound may lead to novel pharmacological profiles.
Conclusion
(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid is a novel chemical entity for which no experimental data is currently available. However, based on established principles of organic chemistry and the known properties of related compounds, this guide provides a predictive framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is straightforward and relies on well-established reactions. The potential for this compound to exhibit antimicrobial or enzyme inhibitory properties makes it an intriguing target for further investigation by researchers in medicinal chemistry and drug discovery.
References
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N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 2003. Available at: [Link]
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N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 2003. Available at: [Link]
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Synthesis and Biological Activity of N-(arylsulfonyl) Valine Hydrazones and Assistance of NMR Spectroscopy for Definitive 3D Structure. Letters in Drug Design & Discovery, 2019. Available at: [Link]
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Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate, 2010. Available at: [Link]
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 2024. Available at: [Link]
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Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 2008. Available at: [Link]
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